1,6,7-trimethyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
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Overview
Description
1,6,7-trimethyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a chemical compound with the molecular formula C15H20N4O3 and a molecular weight of 304.351. It is not intended for human or veterinary use and is typically used for research purposes1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 1,6,7-trimethyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione from the web search results.Molecular Structure Analysis
The molecular structure of 1,6,7-trimethyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is based on the molecular formula C15H20N4O31. However, the specific structural details are not available in the search results.
Chemical Reactions Analysis
I’m sorry, but the search results did not provide specific information on the chemical reactions involving 1,6,7-trimethyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione.Physical And Chemical Properties Analysis
The physical and chemical properties of 1,6,7-trimethyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione are not detailed in the search results. However, its molecular formula is C15H20N4O3 and it has a molecular weight of 304.351.Scientific Research Applications
Synthesis and Biological Evaluation of Purine Derivatives
Purine derivatives have been extensively studied for their potential therapeutic applications. For instance, derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been synthesized and evaluated for their serotonin receptor affinity and phosphodiesterase inhibitor activity, showing potential as antidepressant and anxiolytic agents (Zagórska et al., 2016). This suggests a broader potential application of purine derivatives in targeting specific neurotransmitter systems for mental health disorders.
Mixed Ligand-Metal Complexes
Research into mixed ligand-metal complexes of 1,3,7-trimethylxanthine (a purine derivative) with other ligands has been conducted to explore their chemical properties and potential applications. These complexes have been characterized for their structural properties using various spectroscopic methods, suggesting their utility in further pharmacological and biochemical studies (Shaker, 2011).
Antiviral and Immunomodulatory Effects
Purine analogs have also been synthesized for their antiviral and immunomodulatory effects. Studies on such compounds have shown moderate activity against viruses like rhinovirus at non-toxic dosage levels, indicating their potential in antiviral therapy (Kim et al., 1978).
Pharmaceutically Relevant Polymorphs
The study of methylxanthines and their polymorphs has revealed significant insights into their therapeutic potential and interaction mechanisms. For example, differences in biological activity profiles of caffeine, theophylline, and theobromine have been elucidated based on their ability to form intra- and intermolecular interactions (Latosinska et al., 2014).
Safety And Hazards
The safety and hazards associated with 1,6,7-trimethyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione are not specified in the search results.
Future Directions
The future directions for the research and application of 1,6,7-trimethyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione are not specified in the search results.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.
properties
IUPAC Name |
4,7,8-trimethyl-2-pentylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-5-6-7-8-18-13(20)11-12(17(4)15(18)21)16-14-19(11)9(2)10(3)22-14/h5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVUPFWETUFBOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(N=C3N2C(=C(O3)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,6,7-trimethyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione |
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